1,1,4,7,7-Pentamethyldiethylenetriamine

Descripción

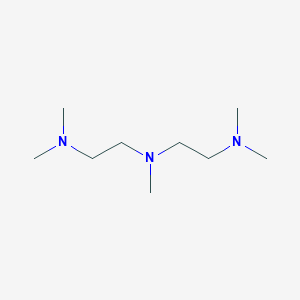

Structure

3D Structure

Propiedades

IUPAC Name |

N'-[2-(dimethylamino)ethyl]-N,N,N'-trimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23N3/c1-10(2)6-8-12(5)9-7-11(3)4/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKODFQOELJFMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029249 | |

| Record name | 1,1,4,7,7-Pentamethyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N',N"-Pentamethyldiethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.3 [mmHg] | |

| Record name | N,N,N',N',N"-Pentamethyldiethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3030-47-5 | |

| Record name | Pentamethyldiethylenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3030-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethyldiethylenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,4,7,7-Pentamethyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-dimethylaminoethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAMETHYLDIETHYLENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3274UTY3HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,1,4,7,7-Pentamethyldiethylenetriamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA) is a versatile aliphatic tertiary amine with a range of applications in industrial and laboratory settings.[1][2] Its unique structure, featuring three tertiary amine groups, makes it a potent catalyst and a highly effective chelating agent for various metal ions.[3][4] This technical guide provides a comprehensive overview of the fundamental properties of PMDTA, including its physicochemical characteristics, synthesis, and key applications, with a focus on its role in catalysis and coordination chemistry.

Physicochemical Properties

PMDTA is a colorless to light yellow liquid with a characteristic amine-like odor.[5] It is miscible with water and many organic solvents.[5][6] The key physical and chemical properties of PMDTA are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H23N3 | [7] |

| Molecular Weight | 173.30 g/mol | [7][8] |

| CAS Number | 3030-47-5 | [7][9] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Melting Point | -20 °C | [5][7] |

| Boiling Point | 198 °C | [5] |

| Density | 0.83 g/mL at 25 °C | [5][6] |

| Refractive Index | 1.4415 - 1.4435 at 20 °C | [1] |

| pKa | 8.84 ± 0.38 (Predicted) | [10] |

| Vapor Pressure | 0.23 mmHg at 20 °C | [5][11] |

| Flash Point | 72 °C (161 °F) | [4] |

| Water Solubility | Miscible | [5][6] |

Basicity and pKa

The basicity of an organic compound is a measure of its ability to accept a proton. For amines, this is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The basicity of PMDTA is attributed to the presence of lone pairs of electrons on its three nitrogen atoms, making it a polybasic compound.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of amines.[1][2][9]

Materials:

-

This compound (PMDTA)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: A precise amount of PMDTA is weighed and dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: The beaker containing the PMDTA solution and a magnetic stir bar is placed on a magnetic stirrer. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized HCl solution.

-

Titration: The HCl solution is added to the PMDTA solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of HCl added. The equivalence point(s) of the titration are identified from the inflection point(s) of the curve. The pKa value(s) are determined at the half-equivalence point(s), where half of the amine groups have been protonated.

Synthesis of this compound

PMDTA is commonly synthesized via the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde (B43269).[8][12]

Experimental Protocol for Eschweiler-Clarke Synthesis

Materials:

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (B78521) (for neutralization)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: Diethylenetriamine is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Reagents: Formic acid is added dropwise to the cooled diethylenetriamine with stirring. Subsequently, formaldehyde solution is added dropwise at a rate that maintains a gentle reflux.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours until the evolution of carbon dioxide ceases.

-

Work-up: The reaction mixture is cooled and made alkaline by the addition of sodium hydroxide. The product is then extracted with an organic solvent.

-

Purification: The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure PMDTA.

Applications

Catalyst in Polyurethane Production

PMDTA is a highly active catalyst in the production of polyurethane foams.[2][4] It primarily catalyzes the blowing reaction (isocyanate-water reaction) but also contributes to the gelling reaction (isocyanate-polyol reaction).[13] Its strong foaming effect improves the flowability of the foam mixture.[13]

Ligand in Organolithium Chemistry

In organolithium chemistry, PMDTA serves as a tridentate ligand that can chelate lithium ions.[3][4] Organolithium reagents often exist as aggregates (dimers, tetramers, etc.), which can reduce their reactivity. PMDTA effectively breaks down these aggregates into more reactive monomeric species by coordinating to the lithium centers.[4][13] This enhanced reactivity is crucial for various organic transformations.[4]

Role in Drug Development and Biological Systems

While PMDTA is primarily used in industrial applications, its strong chelating properties are relevant to the field of drug development. Metal complexes are increasingly being investigated for therapeutic applications, and ligands play a crucial role in modulating the properties of these complexes.[14][15][16] The ability of PMDTA to form stable complexes with metal ions could be exploited in the design of metal-based drugs or as a chelating agent to mitigate metal toxicity.[17][18] However, it is important to note that PMDTA itself is classified as toxic and corrosive, and its direct use in pharmaceutical formulations would require significant modification and investigation.[8][19]

Safety and Handling

PMDTA is a hazardous substance and should be handled with appropriate safety precautions.[19] It is classified as a corrosive liquid that can cause severe skin burns and eye damage.[10][19] It is also toxic if inhaled or absorbed through the skin and harmful if swallowed.[10][19] When handling PMDTA, it is essential to wear personal protective equipment, including gloves, safety goggles, and a lab coat.[19] Work should be conducted in a well-ventilated area or a fume hood.[19]

Conclusion

This compound is a compound with significant basic properties that underpin its utility as a catalyst and a chelating ligand. Its well-defined physicochemical characteristics and synthesis routes make it a valuable tool in both industrial processes, such as polyurethane foam production, and in specialized areas of synthetic organic chemistry. While its direct application in drug development is limited by its toxicity, its strong metal-chelating ability provides a basis for the design of novel coordination compounds with potential therapeutic value. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in research and industry.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Pentamethyldiethylenetriamine | C9H23N3 | CID 18196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 3030-47-5 [smolecule.com]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pentamethyldiethylenetriamine | 3030-47-5 [chemicalbook.com]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

- 12. jk-sci.com [jk-sci.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Coordination Chemistry of the PMDTA Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) is a versatile and widely utilized tridentate ligand in coordination and organometallic chemistry. Its unique combination of a flexible backbone and bulky methyl groups imparts distinct steric and electronic properties to its metal complexes, influencing their structure, reactivity, and catalytic activity. This technical guide provides a comprehensive overview of the structure of the PMDTA ligand and its coordination behavior with a variety of metal ions. It includes a compilation of quantitative structural data, detailed experimental protocols for the synthesis and characterization of PMDTA complexes, and visualizations of key reaction pathways where PMDTA plays a crucial role.

Structure and Properties of the PMDTA Ligand

PMDTA, with the chemical formula [(CH₃)₂NCH₂CH₂]₂NCH₃, is a chelating aliphatic amine. As a colorless liquid, though sometimes appearing yellowish due to impurities, it is characterized by its strong basicity and flexible nature, allowing it to adopt various conformations to accommodate the geometric preferences of different metal centers.[1] The presence of five methyl groups contributes to its steric bulk, which can be strategically employed to stabilize specific coordination geometries and reactive intermediates.

Table 1: Physicochemical Properties of PMDTA

| Property | Value |

| Formula | C₉H₂₃N₃ |

| Molar Mass | 173.30 g/mol |

| Appearance | Colorless to light-yellow liquid |

| Density | 0.83 g/mL at 25 °C |

| Boiling Point | 198 °C |

| Melting Point | -20 °C |

| Solubility | Soluble in water and organic solvents |

Coordination Chemistry of PMDTA

PMDTA is a tridentate ligand, coordinating to metal ions through its three nitrogen atoms. This trimodal coordination allows for the formation of stable five-membered chelate rings, a common feature in the coordination chemistry of polyamines. The coordination of PMDTA significantly influences the electronic and steric environment of the metal center, thereby modulating the reactivity of the resulting complex.

Coordination with Alkali Metals: The Role of PMDTA in Organolithium Chemistry

PMDTA is extensively used in organolithium chemistry to break down the oligomeric aggregates of organolithium reagents, such as n-butyllithium (n-BuLi).[2] This deaggregation leads to the formation of monomeric or dimeric species that are more reactive and soluble. The strong coordination of the three nitrogen atoms of PMDTA to the lithium cation enhances the basicity and nucleophilicity of the carbanion, facilitating a wide range of synthetic transformations, including directed ortho-metalation (DoM).

Coordination with Transition Metals

PMDTA forms stable complexes with a variety of transition metals, including copper, iron, and nickel. The steric bulk of the PMDTA ligand often results in the formation of five-coordinate complexes. These complexes have shown significant utility as catalysts in various organic reactions, most notably in atom transfer radical polymerization (ATRP).

Quantitative Structural Data of PMDTA-Metal Complexes

The precise geometry of PMDTA-metal complexes can be determined using single-crystal X-ray diffraction. The following tables summarize key structural parameters for representative PMDTA complexes with lithium and copper, extracted from the Cambridge Structural Database (CSD) and relevant literature.

Table 2: Selected Bond Lengths and Angles for PMDTA-Lithium Complexes

| Complex | Li-N Bond Lengths (Å) | N-Li-N Bond Angles (°) | CSD Refcode |

| [Li(PMDTA)(thf)]⁺ | Li-N1: 2.134, Li-N2: 2.089, Li-N3: 2.145 | N1-Li-N2: 84.1, N2-Li-N3: 83.9, N1-Li-N3: 167.9 | BAPFOS |

| [Li(PMDTA)(C₆H₅)] | Li-N1: 2.163, Li-N2: 2.067, Li-N3: 2.178 | N1-Li-N2: 83.1, N2-Li-N3: 82.8, N1-Li-N3: 165.8 | BAPFOW |

| [Li(PMDTA)(CH₂SiMe₃)] | Li-N1: 2.181, Li-N2: 2.071, Li-N3: 2.193 | N1-Li-N2: 82.5, N2-Li-N3: 82.3, N1-Li-N3: 164.7 | BAPFUJ |

Table 3: Selected Bond Lengths and Angles for PMDTA-Copper(II) Complexes

| Complex | Cu-N Bond Lengths (Å) | N-Cu-N Bond Angles (°) | CSD Refcode |

| [Cu(PMDTA)Cl₂] | Cu-N1: 2.078, Cu-N2: 2.021, Cu-N3: 2.085 | N1-Cu-N2: 86.1, N2-Cu-N3: 85.9, N1-Cu-N3: 171.9 | PMDCUC |

| [Cu(PMDTA)(NO₃)₂] | Cu-N1: 2.065, Cu-N2: 2.011, Cu-N3: 2.072 | N1-Cu-N2: 86.5, N2-Cu-N3: 86.3, N1-Cu-N3: 172.7 | ZUZYIV |

| [Cu(PMDTA)(H₂O)Cl]⁺ | Cu-N1: 2.054, Cu-N2: 2.003, Cu-N3: 2.061 | N1-Cu-N2: 87.0, N2-Cu-N3: 86.8, N1-Cu-N3: 173.7 | MUXQON |

Experimental Protocols

Synthesis of a Representative PMDTA-Copper(II) Complex: [Cu(PMDTA)Cl₂]

This protocol is adapted from the work of Margraf et al. and provides a general procedure for the synthesis of [Cu(PMDTA)Cl₂].

Materials:

-

Copper(II) chloride (CuCl₂)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve CuCl₂ (1.0 mmol) in anhydrous acetonitrile (20 mL).

-

To this solution, add PMDTA (1.0 mmol) dropwise with stirring.

-

A color change should be observed upon addition of the ligand.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Slowly add anhydrous diethyl ether to the solution until a precipitate forms.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) can be performed to obtain X-ray quality crystals.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of diamagnetic PMDTA complexes in solution. For paramagnetic complexes, NMR can also provide valuable information, although the spectra are often broader and exhibit large chemical shift ranges.

General Protocol for ¹H NMR of a Diamagnetic PMDTA-Metal Complex:

-

Prepare a solution of the complex (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, d₆-DMSO) in a standard 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical parameters for a standard ¹H spectrum include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to elucidate the structure of the complex in solution. The protons of the PMDTA ligand will typically appear as a series of multiplets in the aliphatic region of the spectrum.

Characterization by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline PMDTA complexes.

General Protocol for Crystal Structure Determination:

-

Grow suitable single crystals of the PMDTA complex. This is often achieved by slow evaporation of a saturated solution, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.

-

Select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is usually collected at low temperature (e.g., 100 K) to minimize thermal motion.

-

Process the diffraction data (integration, scaling, and absorption correction) using appropriate software.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and thermal parameters, and may include the location and refinement of hydrogen atoms.

-

The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and the overall molecular geometry of the PMDTA complex.

Visualization of PMDTA-Involved Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the role of PMDTA in key chemical transformations.

Directed ortho-Metalation (DoM) of an Anisole Derivative Mediated by n-BuLi/PMDTA

Catalytic Cycle of Copper-Mediated Atom Transfer Radical Polymerization (ATRP) with PMDTA

Conclusion

The PMDTA ligand continues to be a cornerstone in the fields of synthetic and catalytic chemistry. Its unique structural features provide a versatile platform for the design of metal complexes with tailored reactivity. This guide has provided a detailed overview of the structure, coordination chemistry, and practical application of PMDTA, serving as a valuable resource for researchers and professionals in the chemical sciences. The presented data and protocols offer a solid foundation for the synthesis, characterization, and utilization of PMDTA-based metal complexes in a variety of research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 1,1,4,7,7-Pentamethyldiethylenetriamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,4,7,7-Pentamethyldiethylenetriamine, commonly known as PMDTA, is a versatile aliphatic amine with significant applications as a ligand in organometallic chemistry, a catalyst in polyurethane foam production, and a reagent in organic synthesis.[1][2][3] Its unique structure, featuring three tertiary amine groups, imparts valuable properties such as strong chelation to metal ions and the ability to accelerate polymerization reactions.[4][5] This technical guide provides a comprehensive overview of the primary synthetic routes to PMDTA, focusing on the widely employed Eschweiler-Clarke reaction and catalytic hydrogenation methods. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding and practical application of these synthetic methodologies.

Introduction

This compound (PMDTA) is an organic compound with the molecular formula C9H23N3.[1] It is a colorless to slightly yellow liquid, soluble in water, ether, and alcohol.[6] The presence of three tertiary amine donor sites within a flexible ethylene (B1197577) backbone makes PMDTA an effective tridentate ligand, capable of forming stable complexes with a variety of metal ions.[4] This property is particularly exploited in organolithium chemistry, where PMDTA can deaggregate and enhance the reactivity of organolithium reagents.[1][4] Furthermore, its catalytic activity is leveraged in the production of polyurethane foams and in various polymerization reactions, including atom transfer radical polymerization (ATRP).[3][7]

This document outlines the principal methods for the industrial and laboratory-scale synthesis of PMDTA, providing detailed procedural information and quantitative analysis of the reaction parameters.

Synthetic Methodologies

The two primary methods for the synthesis of PMDTA are the Eschweiler-Clarke reaction and the formaldehyde (B43269) hydrogenation method. Both methods utilize diethylenetriamine (B155796) as the starting material.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines. In the synthesis of PMDTA, diethylenetriamine is treated with an excess of formaldehyde and formic acid.[2][4][8] Formaldehyde serves as the methylating agent, while formic acid acts as the reducing agent.[9] The reaction proceeds through the formation of iminium ions, which are subsequently reduced by formate.[10] A key advantage of this method is that it selectively yields the tertiary amine without the formation of quaternary ammonium (B1175870) salts.[9]

Reaction Scheme:

(H₂N[CH₂]₂)₂NH + 5 CH₂O + 5 HCO₂H → (Me₂N[CH₂]₂)₂NMe + 5 CO₂ + 5 H₂O[8]

Catalytic Hydrogenation

An alternative and often higher-yielding method involves the reaction of diethylenetriamine with formaldehyde in the presence of a metal catalyst and hydrogen gas.[7][11] This process, a form of reductive amination, typically employs a platinum or palladium-based catalyst.[11][12] The reaction can be performed in a two-stage process to control the reaction and minimize the formation of by-products such as N,N-dimethylpiperazine.[12]

Quantitative Data

The following tables summarize the quantitative data associated with the different synthetic routes for PMDTA.

Table 1: Comparison of Synthetic Methods for PMDTA

| Parameter | Eschweiler-Clarke Reaction | Catalytic Hydrogenation |

| Starting Materials | Diethylenetriamine, Formaldehyde, Formic Acid | Diethylenetriamine, Formaldehyde, Hydrogen |

| Catalyst | None | Platinum or Palladium-based |

| Typical Yield | ~70-86%[7][13] | >95%[7] |

| By-products | Carbon Dioxide, Water | Water, N,N-dimethylpiperazine[12] |

| Reaction Conditions | Elevated temperatures (~110°C)[13] | 80-150°C, 1-5 MPa H₂ pressure[12] |

Table 2: Physical and Chemical Properties of PMDTA

| Property | Value |

| Molecular Formula | C9H23N3[14] |

| Molecular Weight | 173.30 g/mol [14] |

| Appearance | Colorless to slightly yellow liquid[6] |

| Boiling Point | 198 °C[2] |

| Melting Point | -20 °C[2] |

| Density | 0.83 g/mL at 25 °C[2] |

| Refractive Index | 1.442 (n20/D)[2] |

| Water Solubility | Miscible[2] |

Experimental Protocols

Eschweiler-Clarke Synthesis of PMDTA

This protocol is based on a reported laboratory-scale synthesis.[13]

Materials:

-

Diethylenetriamine (0.08 mol)

-

Anhydrous Formic Acid (0.64 mol)

-

37 wt% Formaldehyde aqueous solution (0.56 mol)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (B78521)

Procedure:

-

In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place the flask in a cold-water bath and add 8.24 g (0.08 mol) of diethylenetriamine.

-

Slowly add 29.41 g (0.64 mol) of anhydrous formic acid dropwise to the flask.

-

Following the addition of formic acid, add 45.37 g of 37 wt% formaldehyde aqueous solution (0.56 mol of formaldehyde).

-

Slowly heat the reaction mixture until the evolution of carbon dioxide subsides.

-

Increase the temperature to approximately 110°C and maintain reflux for 12 hours.

-

After cooling, add 20 mL of concentrated hydrochloric acid.

-

Remove the solvent under reduced pressure and wash the residue three times with anhydrous methanol to obtain the crude pentamethyldiethylenetriamine hydrochloride.

-

Transfer the crude product to a 250 mL single-necked flask, add 17.38 g (0.11 mol) of sodium hydroxide and 100 mL of methanol.

-

Heat the mixture to reflux for 1 hour.

-

After cooling, filter the precipitate.

-

Add metallic sodium to the filtrate and perform fractional distillation, collecting the fraction at 206-208°C to yield pure pentamethyldiethylenetriamine.

Expected Yield: Approximately 85.76%.[13]

Catalytic Hydrogenation Synthesis of PMDTA

This protocol is a generalized procedure based on patent literature.[12]

Materials:

-

Diethylenetriamine

-

Formaldehyde

-

Supported Palladium Magnetic Catalyst

-

Solvent (e.g., water, methanol, ethanol)

-

Optional: Tetramethylammonium hydroxide (auxiliary agent)

-

Hydrogen Gas

Procedure:

-

Charge a high-pressure reaction kettle with diethylenetriamine, a solvent (e.g., water), an optional auxiliary agent (tetramethylammonium hydroxide), and a supported palladium magnetic catalyst.

-

Pressurize the reactor with hydrogen to 2-6 MPa.

-

Heat the mixture to the first stage reaction temperature of 80-120°C.

-

Slowly add a molar ratio of 2.5-4.5:1 of formaldehyde to diethylenetriamine over 3-10 hours.

-

After the initial addition, raise the reaction temperature for the second stage of the reaction and continue adding formaldehyde.

-

Upon completion of the reaction, cool the reactor and filter the catalyst.

-

The resulting reaction solution contains pentamethyldiethylenetriamine, which can be purified by distillation.

Expected Yield: Can reach up to 98.94%.[12]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Eschweiler-Clarke reaction pathway for PMDTA synthesis.

Caption: Experimental workflow for catalytic hydrogenation of PMDTA.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the Eschweiler-Clarke reaction and catalytic hydrogenation. While the Eschweiler-Clarke method is a well-established procedure, catalytic hydrogenation offers significantly higher yields and may be preferred for industrial-scale production. The choice of synthetic route will depend on factors such as desired yield, available equipment, and cost considerations. This guide provides the necessary technical details to enable researchers and professionals to make informed decisions and implement these synthetic procedures.

References

- 1. Buy this compound | 3030-47-5 [smolecule.com]

- 2. PENTAMETHYLDIETHLENETRAMINE (PMDETA) - Ataman Kimya [atamanchemicals.com]

- 3. N,N,N ,N ,N -Pentamethyldiethylenetriamine 99 3030-47-5 [sigmaaldrich.com]

- 4. PMDTA - Wikipedia [en.wikipedia.org]

- 5. PENTAMETHYLDIETHYLENETRIAMINE (PMDETA) - Ataman Kimya [atamanchemicals.com]

- 6. Application and Preparation of Pentamethyldiethylenetriamine (PMDETA) - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 7. JEFFCAT PMDETA (PENTAMETHYLDIETHYLENETRIAMINE) - Ataman Kimya [atamanchemicals.com]

- 8. PMDTA - Wikiwand [wikiwand.com]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN101659618B - Preparation method of pentamethyldiethylenetriamine - Google Patents [patents.google.com]

- 12. CN111499518A - Method for preparing pentamethyldiethylenetriamine - Google Patents [patents.google.com]

- 13. Pentamethyldiethylenetriamine synthesis - chemicalbook [chemicalbook.com]

- 14. Pentamethyldiethylenetriamine | 3030-47-5 [chemicalbook.com]

The Pivotal Role of PMDTA in Organolithium Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) has emerged as a crucial ligand in organolithium chemistry, profoundly influencing the reactivity, selectivity, and structural characteristics of organolithium reagents. As a tridentate chelating agent, PMDTA effectively deaggregates the oligomeric clusters typical of organolithium compounds in hydrocarbon solvents, often leading to the formation of highly reactive monomeric species. This deaggregation enhances the carbanionic character of the organolithium reagent, thereby increasing its basicity and nucleophilicity. This guide provides a comprehensive overview of the core principles of PMDTA's function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanistic action and application in synthetic workflows.

The Core Principle: Deaggregation and Activation

Organolithium reagents, such as n-butyllithium (n-BuLi), typically exist as aggregates (e.g., hexamers in hexane, tetramers in ether) in solution. This aggregation reduces the availability of the carbanionic center, thus moderating the reagent's reactivity. Lewis bases are employed to break down these aggregates.

PMDTA, with its three nitrogen donor atoms, binds strongly to the lithium cation in a tridentate fashion. This strong chelation is significantly more effective at deaggregation than bidentate ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or monodentate ethers like diethyl ether and tetrahydrofuran (B95107) (THF).[1] The resulting PMDTA-complexed organolithium species are often monomeric, rendering the carbanion more accessible and, consequently, more reactive.[2]

The formation of these monomeric adducts has been confirmed by various techniques, including X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of the phenyllithium-PMDTA complex reveals a monomeric structure.[2]

Below is a diagram illustrating the deaggregation of an organolithium tetramer by PMDTA to form a monomeric complex.

Caption: Deaggregation of an organolithium tetramer by PMDTA.

Quantitative Impact on Reactivity and Selectivity

The enhanced reactivity imparted by PMDTA has been quantified in various studies. The deaggregation to monomeric species directly correlates with an increase in the rate of reactions such as metalation.

Data Presentation: Effect of Additives on a Model Reaction

The following table summarizes the relative activating effect of different Lewis bases, including PMDTA, on the rate of metalation of 2-methylthiofuran by phenyllithium (B1222949) in THF. This data clearly demonstrates the superior activating effect of PMDTA compared to the bidentate ligand TMEDA.

| Additive (Ligand) | Relative Activating Effect | Aggregation State of PhLi |

| None (THF only) | 1 | Dimer/Monomer Mixture |

| TMEDA | 2.3 | Dimer |

| PMDTA | 21 | Monomer |

| HMPA | 37 | Monomer |

| 12-Crown-4 | 33 | Separated Ion Pair (minor) |

| Data sourced from a study on the aggregation and reactivity of phenyllithium solutions.[2] |

This substantial increase in reactivity with PMDTA highlights its efficacy in generating a more potent organolithium reagent.

Key Applications in Organic Synthesis

The unique properties of PMDTA-activated organolithium reagents have been exploited in a variety of synthetic transformations, most notably in directed ortho-metalation (DoM) and regioselective lithiation of sensitive substrates.

Directed ortho-Metalation (DoM)

In DoM, a directing group on an aromatic ring coordinates to the organolithium reagent, guiding deprotonation to the adjacent ortho position. The enhanced basicity and smaller steric profile of the monomeric PMDTA-complexed organolithium reagent often lead to higher yields, faster reaction times, and improved regioselectivity compared to reactions without a chelating agent or with weaker ligands.

A classic example is the ortho-lithiation of anisole. The methoxy (B1213986) group directs the lithiation to the C2 position. The use of n-BuLi/PMDTA provides a highly efficient system for this transformation.

Caption: General workflow for the directed ortho-metalation of anisole.

Regioselective Lithiation of Heterocycles

PMDTA is also instrumental in the regioselective lithiation of heterocyclic compounds, where multiple acidic protons may be present. For instance, in the lithiation of furan, the use of n-BuLi alone can lead to a mixture of products or require harsh conditions. The addition of PMDTA can promote selective deprotonation at the C2 position, even at low temperatures.

Experimental Protocols

General Considerations for Handling Organolithium Reagents

Organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Key Experiment: Regioselective ortho-Lithiation of N-Pivaloylaniline

This protocol details the directed ortho-lithiation of N-pivaloylaniline, a reaction where a chelating agent is beneficial for achieving high regioselectivity and yield. While the original literature may use various conditions, this adapted procedure highlights the role of a potent lithiating system.

Reaction Scheme:

Caption: Lithiation and subsequent electrophilic quench of N-Pivaloylaniline.

Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer is assembled while hot and allowed to cool under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with N-pivaloylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Addition of PMDTA: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) (1.1 eq) is added via syringe.

-

Cooling: The solution is cooled to 0 °C using an ice-water bath.

-

Lithiation: n-Butyllithium (in hexanes, 1.1 eq) is added dropwise to the stirred solution while maintaining the temperature at 0 °C. The reaction mixture is typically stirred for 1-2 hours at this temperature. Formation of the lithiated species is often accompanied by a color change.

-

Electrophilic Quench: The electrophile (e.g., dimethyl disulfide, 1.2 eq) is added dropwise at 0 °C.

-

Work-up: The reaction is allowed to warm to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography or recrystallization to yield the desired ortho-substituted product.

Conclusion

PMDTA is a powerful and versatile ligand in organolithium chemistry. Its ability to deaggregate organolithium clusters to form highly reactive monomeric species significantly enhances reaction rates and can be used to control regioselectivity in a variety of synthetic transformations. For researchers, scientists, and drug development professionals, a thorough understanding of the role of PMDTA is essential for the rational design and optimization of synthetic routes involving organolithium reagents. The careful application of PMDTA can unlock new synthetic pathways and provide efficient access to complex molecular architectures.

References

Unlocking the Therapeutic Potential of C9H23N3 Isomers: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Mechanisms of C9H23N3 Isomers.

The chemical formula C9H23N3 represents a fascinating group of isomeric compounds, most notably the endogenous polyamines spermidine (B129725) and spermine (B22157). These molecules are emerging as critical regulators of fundamental cellular processes with significant implications for aging, disease, and therapeutic development. This technical guide provides a comprehensive overview of the applications of key C9H23N3 isomers, with a focus on spermidine and spermine, tailored for the scientific community. We delve into their mechanisms of action, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for their investigation.

Key Isomers of C9H23N3 and Their Relevance

While several isomers of C9H23N3 exist, this guide will primarily focus on the biologically significant polyamines, spermidine and spermine, due to their extensive roles in cellular physiology and their potential as therapeutic agents. Another isomer, N,N'-bis(3-aminopropyl)methylamine, with primarily industrial applications, will be briefly discussed.

-

Spermidine: A triamine that plays a crucial role in cell growth, proliferation, and differentiation. Its levels decline with age, and supplementation has been linked to extended lifespan and healthspan in various model organisms.

-

Spermine: A tetraamine (B13775644) synthesized from spermidine, also involved in cellular regulation. It binds to DNA and other macromolecules, influencing gene expression and protein synthesis.

-

N,N'-bis(3-aminopropyl)methylamine: A triamine primarily used in industrial settings as a curing agent for epoxy resins and in the synthesis of other chemicals.[1][2] Its biological activity is not as well-characterized as that of spermidine and spermine.

Therapeutic Applications of Spermidine and Spermine

The research community has shown significant interest in the therapeutic potential of spermidine and spermine, particularly in the context of age-related diseases.

Anti-Aging and Longevity

Spermidine has gained prominence for its ability to induce autophagy, a cellular recycling process that clears damaged components and is a key mechanism in promoting longevity.[3] Preclinical studies have demonstrated that spermidine supplementation can extend the lifespan of yeast, flies, worms, and mice.[4] In humans, higher dietary spermidine intake has been associated with reduced overall mortality.[4]

Neuroprotection and Cognitive Enhancement

Spermidine's ability to induce autophagy is also implicated in its neuroprotective effects. By clearing protein aggregates, it may help mitigate the pathology of neurodegenerative diseases. Clinical trials have explored the impact of spermidine supplementation on cognitive function in older adults, with some studies showing improvements in memory performance.[5]

Cardiovascular Health

Research suggests that spermidine may have cardioprotective effects. In animal models, spermidine supplementation has been shown to improve cardiovascular function in aging mice.[6] Epidemiological studies in humans have linked higher spermidine intake with a reduced risk of cardiovascular disease.[7]

Cancer Research

The role of polyamines in cancer is complex. While elevated polyamine levels are often associated with cell proliferation and tumor growth, spermidine has also been investigated for its potential in cancer prevention and therapy. Its ability to induce autophagy may help eliminate cancerous cells.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on spermidine and spermine.

Table 1: In Vitro Efficacy of Spermidine and Spermine

| Compound | Cell Line | Application | Effective Concentration | Reference |

| Spermidine | Human Fibroblasts | Inhibition of Proliferation (ID50) | 4.4 x 10⁻⁶ ± 1.2 M | [8] |

| Spermine | Human Fibroblasts | Inhibition of Proliferation (ID50) | 2.0 x 10⁻⁶ ± 0.5 M | [8] |

| Spermine | 3T3-L1 Adipocytes | Suppression of Lipid Accumulation | 10 µM | [9] |

| Spermine | Mouse Embryoid Bodies | Induction of Apoptosis | 0.1 - 1.5 mM | [10] |

| Spermidine | Baby Hamster Kidney Cells | DNA Synthesis | 0.5 mM (stimulation), 2.5 mM (inhibition) | [11] |

| Spermine | Baby Hamster Kidney Cells | DNA Synthesis | 2.5 mM (68% inhibition) | [11] |

Table 2: In Vivo and Clinical Trial Dosages of Spermidine

| Organism/Population | Application | Dosage | Duration | Key Findings | Reference |

| D-gal-induced aging rats | Rescue of skeletal muscle atrophy | 5 mg/kg∙d (intraperitoneal) | 42 days | Enhanced autophagy and reduced apoptosis | [12] |

| Older adults (60-96 years) with subjective cognitive decline | Improvement in cognitive performance | 0.9 mg to 3.3 mg/day (oral) | 3 - 12 months | Mixed results, some studies showed improved memory performance | [5] |

| Older adults (60-80 years) with subjective cognitive decline | Safety and tolerability | 1.2 mg/day (oral) | 3 months | Safe and well-tolerated | [13] |

| Healthy Adults | General Health | 1-5 mg/day (oral) | Ongoing | Recommended daily intake | [14] |

Core Signaling Pathways

Spermidine and spermine exert their effects by modulating several key signaling pathways.

Autophagy Induction

A primary mechanism of spermidine's action is the induction of autophagy. This is a critical cellular process for clearing damaged organelles and protein aggregates, thereby maintaining cellular homeostasis and promoting longevity.

Figure 1: Spermidine induces autophagy by inhibiting the acetyltransferase EP300.

AMPK-FOXO3a Signaling Pathway

Spermidine has been shown to activate the AMP-activated protein kinase (AMPK) and Forkhead box protein O3 (FOXO3a) signaling pathway, which is involved in enhancing autophagy and reducing apoptosis.[12][15]

Figure 2: Spermidine activates the AMPK-FOXO3a pathway to promote autophagy and inhibit apoptosis.

SIRT1/PGC-1α Signaling Pathway

Spermidine can also stimulate mitochondrial biogenesis and function through the activation of the Sirtuin 1 (SIRT1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathway.[16]

Figure 3: Spermidine promotes mitochondrial biogenesis via the SIRT1/PGC-1α pathway.

Experimental Protocols

Quantification of Polyamines by HPLC

Materials:

-

Perchloric acid (PCA), 0.2 M

-

N-acetyl-L-cysteine (NAC)

-

Boric acid buffer (0.4 M, pH 10.4)

-

Methanol (B129727), HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Reversed-phase C18 column

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples or cell pellets in 10 volumes of ice-cold 0.2 M PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Derivatization:

-

Prepare the derivatization reagent by mixing OPA and NAC in boric acid buffer.

-

Mix the sample supernatant with the derivatization reagent.

-

The reaction proceeds at room temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the polyamine derivatives on a C18 column using a gradient of methanol and acetonitrile in water.

-

Quantify the polyamines by comparing the peak areas to those of known standards.

-

Figure 4: Workflow for HPLC analysis of polyamines.

Western Blot Analysis of Autophagy Markers

This protocol details the detection of key autophagy markers, LC3-II and p62, by Western blot to assess the induction of autophagy.[19][20]

Materials:

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktail

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Treat cells with the compound of interest.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[19]

-

Figure 5: Workflow for Western blot analysis of autophagy markers.

Conclusion

The C9H23N3 isomers, particularly spermidine and spermine, represent a promising area of research with significant therapeutic potential. Their roles in fundamental cellular processes like autophagy and their impact on aging and age-related diseases make them compelling targets for drug development. This guide provides a foundational understanding of their applications, mechanisms, and the experimental approaches required for their study. Further research is warranted to fully elucidate their therapeutic benefits and to translate these findings into clinical practice.

References

- 1. N,N-Bis-(3-aminopropyl)-methylamine | 105-83-9 | FB30673 [biosynth.com]

- 2. N,N-Bis(3-aminopropyl)methylamine | 105-83-9 [chemicalbook.com]

- 3. timeline.com [timeline.com]

- 4. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.ppcr.org [journal.ppcr.org]

- 6. Spermidine Guide: Benefits, Risk & Dosages | Vitality Pro [vitality-pro.com]

- 7. Evidence mounts for spermidine’s potential in age-related disease [longevity.technology]

- 8. The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Concentration-dependent effects of spermine on apoptosis and consequent generation of multilayer myotube sheets from mouse embryoid bodies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of polyamines of DNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spermidine coupled with exercise rescues skeletal muscle atrophy from D-gal-induced aging rats through enhanced autophagy and reduced apoptosis via AMPK-FOXO3a signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety and tolerability of spermidine supplementation in mice and older adults with subjective cognitive decline | Aging [aging-us.com]

- 14. omre.co [omre.co]

- 15. Spermidine coupled with exercise rescues skeletal muscle atrophy from D-gal-induced aging rats through enhanced autophagy and reduced apoptosis via AMPK-FOXO3a signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

PMDTA as a Tridentate Ligand in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDTA) is a versatile tridentate ligand that has found significant application in various catalytic systems. Its chemical formula is [(CH₃)₂NCH₂CH₂]₂NCH₃, and it presents as a colorless to light yellow liquid.[1] PMDTA is a bulky and flexible chelating agent that enhances the reactivity and selectivity of metal centers in a range of organic transformations. This technical guide provides a comprehensive overview of the role of PMDTA in key catalytic processes, including detailed experimental protocols, quantitative data, and mechanistic diagrams.

The utility of PMDTA stems from its three tertiary amine donor sites, which can coordinate to a metal center, forming two stable five-membered chelate rings.[2] This coordination modifies the steric and electronic environment of the metal, influencing its catalytic activity. Unlike its unmethylated counterpart, diethylenetriamine, all three amine groups in PMDTA are tertiary, which impacts its coordinating properties.[2] This guide will delve into the specific applications of PMDTA in Atom Transfer Radical Polymerization (ATRP) and organolithium chemistry, two areas where it has demonstrated considerable impact.

PMDTA in Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Copper complexes are commonly employed as catalysts in ATRP, and the choice of ligand is crucial for modulating the catalyst's activity and the overall control of the polymerization. PMDTA has emerged as a highly effective ligand for copper-catalyzed ATRP due to its ability to form active catalyst complexes that facilitate the reversible activation and deactivation of the growing polymer chains.[3][4]

The general mechanism of copper-catalyzed ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain (P-X) and a copper(I) complex (Cu(I)/L). The Cu(I)/L complex activates the dormant chain by abstracting the halogen atom to form a propagating radical (P•) and a copper(II) complex (X-Cu(II)/L). This deactivator complex can then react with the propagating radical to reform the dormant species and the Cu(I) activator. PMDTA (L) plays a critical role in stabilizing both the Cu(I) and Cu(II) species and tuning the equilibrium of the activation/deactivation process.

Catalytic Cycle of Copper-PMDTA in ATRP

Caption: Catalytic cycle of copper-PMDTA mediated Atom Transfer Radical Polymerization (ATRP).

Quantitative Data for PMDTA in ATRP

The following tables summarize quantitative data from various ATRP reactions using PMDTA as a ligand.

Table 1: ATRP of Styrene (B11656) with CuBr/PMDTA [5]

| Entry | [Styrene]:[Initiator]:[CuBr]:[PMDTA] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (exp) | Mₙ (theor) | Mₙ/Mₙ |

| 1 | 100:1:1:1 | Bulk | 110 | 2 | 70 | - | - | <1.5 |

| 2 | 200:1:1:1 | Anisole | 110 | 4 | >90 | - | - | ~1.2 |

Table 2: Open-Air Photo-ATRP of Methyl Methacrylate (B99206) (MMA) with CuBr₂/PMDTA [3]

| Entry | [MMA]:[EBiB]:[CuBr₂]:[PMDETA] | Conditions | Time (min) | Conversion (%) | Mₙ (exp) | Mₙ (theor) | Đ (Mₙ/Mₙ) |

| 1 | 200:1:0.1:0.1 | Open vial, 365 nm UV | 200 | 94 | 18,800 | 19,000 | 1.25-1.47 |

| 2 | 200:1:0.1:1.0 | Open vial, 365 nm UV | - | - | - | - | >1.5 (loss of control) |

| 3 | 200:1:0.1:6.0 | Open vial, 365 nm UV | - | - | - | - | >1.5 (loss of control) |

Experimental Protocols for ATRP

Protocol 1: Typical ATRP of Styrene in Bulk [5]

-

Materials: Styrene (inhibitor removed), ethyl α-bromoisobutyrate (EBiB) (initiator), copper(I) bromide (CuBr) (catalyst), PMDTA (ligand).

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add CuBr (e.g., 14.3 mg, 0.1 mmol) and PMDTA (17.3 mg, 0.1 mmol).

-

Add styrene (e.g., 1.04 g, 10 mmol) and EBiB (19.5 mg, 0.1 mmol).

-

The flask is sealed and placed in a preheated oil bath at 110 °C.

-

Samples are taken periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) and molecular weight evolution by gel permeation chromatography (GPC).

-

The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then dissolved in THF, passed through a short column of neutral alumina (B75360) to remove the copper catalyst, and precipitated in methanol.

-

Protocol 2: Open-Air Photo-ATRP of Methyl Methacrylate (MMA) [3]

-

Materials: Methyl methacrylate (MMA) (inhibitor removed), ethyl α-bromoisobutyrate (EBiB) (initiator), copper(II) bromide (CuBr₂), PMDTA.

-

Procedure:

-

In a 7 mL glass vial open to the atmosphere, add CuBr₂ (4.2 mg, 0.019 mmol, 0.1 equiv), PMDTA (3.3 mg, 0.019 mmol, 0.1 equiv), MMA (4 mL, 37.5 mmol, 200 equiv), and EBiB (27.7 µL, 0.188 mmol, 1.0 equiv).

-

Sonicate the mixture for 5 minutes.

-

Without capping the vial, irradiate the solution with a UV lamp (e.g., 8W, 365 nm).

-

Take samples at subsequent intervals for GPC analysis to monitor molecular weight and dispersity.

-

Polymerization can be stopped by turning off the UV light and exposing the solution to air for an extended period. The polymer can be purified by dissolving in THF and precipitating in a non-solvent like hexane (B92381) or methanol.

-

PMDTA in Organolithium Chemistry

Organolithium reagents are highly reactive species widely used in organic synthesis as strong bases and nucleophiles. Their reactivity is often influenced by their aggregation state in solution. PMDTA plays a crucial role in modulating the reactivity of organolithium compounds by breaking down their aggregates into more reactive, monomeric species.[5][6][7] For example, phenyllithium (B1222949) exists as a mixture of tetramers and dimers in diethyl ether, but the addition of PMDTA converts it to a monomeric species.[5][7] This deaggregation increases the nucleophilicity and basicity of the organolithium reagent.

Deaggregation of Organolithium Reagents by PMDTA

Caption: Deaggregation of an organolithium tetramer by PMDTA to form a more reactive monomeric complex.

Experimental Protocol for Metalation using n-BuLi/PMDTA

While a specific synthetic protocol with yields is highly substrate-dependent, the following provides a general procedure for the preparation and use of a PMDTA-complexed organolithium reagent for a metalation reaction.

Protocol 3: General Procedure for Metalation of an Aromatic Compound with n-BuLi/PMDTA [8]

-

Materials: Aromatic substrate, n-butyllithium (n-BuLi) in hexanes, PMDTA, anhydrous diethyl ether or THF, electrophile (e.g., CO₂ (dry ice), DMF, etc.), quenching solution (e.g., saturated aqueous NH₄Cl).

-

Procedure:

-

Preparation of the Reagent: To a solution of the aromatic substrate (1.0 equiv) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere, add PMDTA (1.1 equiv). To this solution, add n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours.

-

Reaction with Electrophile: The chosen electrophile is then added to the reaction mixture at -78 °C. For example, for carboxylation, the mixture can be poured over crushed dry ice.

-

Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched by the slow addition of a suitable quenching solution at low temperature. The mixture is then allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

-

PMDTA in Multicomponent Reactions

PMDTA has also been shown to be an effective catalyst in multicomponent reactions, such as the synthesis of 2-amino-4H-chromenes.[9][10] In these reactions, PMDTA acts as a basic catalyst to promote the condensation of various starting materials in a one-pot synthesis, often with high yields and simple work-up procedures.

Quantitative Data for PMDTA-Catalyzed Synthesis of 2-Amino-4H-chromenes

The following table summarizes the yield of a model reaction for the synthesis of a 2-amino-4H-chromene derivative using different catalysts, highlighting the effectiveness of PMDTA.[10][11]

Table 3: Catalyst Screening for the Synthesis of Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate

| Entry | Catalyst (5 mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | DPA | Neat | 60 | 30 | 35 |

| 2 | TEA | Neat | 60 | 30 | 38 |

| 3 | DIPEA | Neat | 60 | 30 | 42 |

| 4 | DMAP | Neat | 60 | 30 | 27 |

| 5 | DBU | Neat | 60 | 30 | 41 |

| 6 | DABCO | Neat | 60 | 30 | 53 |

| 7 | TMEDA | Neat | 60 | 30 | 58 |

| 8 | PMDTA | Neat | 60 | 30 | 86 |

Experimental Protocol for PMDTA-Catalyzed Synthesis of 2-Amino-4H-chromenes

Protocol 4: General Procedure for the Synthesis of (2-amino-3-cyano-4H-chromen-4-yl)phosphonates [9][10]

-

Materials: Salicylaldehyde derivative (1.0 mmol), malononitrile (B47326) (1.0 mmol), dialkyl phosphite (B83602) (1.0 mmol), PMDTA (0.05–0.1 mmol).

-

Procedure:

-

A mixture of the salicylaldehyde, malononitrile, dialkyl phosphite, and PMDTA is stirred in a reaction vessel.

-

The reaction is heated to 60–80 °C for 15–60 minutes.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by simple filtration, washed with a suitable solvent (e.g., ethanol), and dried, thus avoiding the need for chromatographic purification.

-

Conclusion

PMDTA is a highly effective and versatile tridentate ligand in catalysis. Its ability to form stable and reactive complexes with various metals, particularly copper and lithium, has led to significant advancements in polymer chemistry and organic synthesis. In ATRP, PMDTA-copper complexes provide excellent control over polymerization, enabling the synthesis of well-defined polymers. In organolithium chemistry, PMDTA's deaggregating effect enhances the reactivity of these powerful reagents. Furthermore, its utility as a basic catalyst in multicomponent reactions highlights its broad applicability. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the application of PMDTA in their own research endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. 14.139.213.3:8080 [14.139.213.3:8080]

- 3. Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. PMDTA-catalyzed multicomponent synthesis and biological activity of 2-amino-4H-chromenes containing a phosphonate or phosphine oxide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,1,4,7,7-Pentamethyldiethylenetriamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,4,7,7-Pentamethyldiethylenetriamine (PMDETA), a versatile tertiary amine and common ligand in organometallic chemistry. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes workflow diagrams for the analytical procedures.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.17 | s | 6H | N(CH₃)₂ |

| 2.22 | s | 3H | N-CH₃ |

| 2.38 | t | 4H | -CH₂- |

| 2.45 | t | 4H | -CH₂- |

s = singlet, t = triplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 42.4 | N-CH₃ |

| 45.4 | N(CH₃)₂ |

| 55.1 | -CH₂- |

| 57.3 | -CH₂- |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2969 | Strong | C-H stretch (asymmetric, CH₃) |

| 2859 | Strong | C-H stretch (symmetric, CH₂) |

| 2818 | Strong | C-H stretch (symmetric, CH₃) |

| 2768 | Strong | C-H stretch (amine) |

| 1466 | Medium | C-H bend (CH₂) |

| 1266 | Medium | C-N stretch |

| 1162 | Medium | C-N stretch |

| 1040 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 58 | 100 | [C₃H₈N]⁺ |

| 42 | 35 | [C₂H₄N]⁺ |

| 72 | 25 | [C₄H₁₀N]⁺ |

| 101 | 20 | [C₅H₁₃N₂]⁺ |

| 115 | 15 | [C₆H₁₅N₂]⁺ |

| 173 | 5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-25 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL). The solution was filtered into a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Data were acquired on a 90 MHz spectrometer. A standard single-pulse experiment was used with a pulse width of 30 degrees, a relaxation delay of 1 second, and a total of 16 scans were averaged.

-

¹³C NMR Spectroscopy: Data were acquired on a 22.63 MHz spectrometer. A proton-decoupled pulse sequence was used with a relaxation delay of 2 seconds. A larger number of scans were accumulated to achieve a sufficient signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

A drop of neat this compound was placed between two potassium bromide (KBr) plates to create a thin liquid film. The spectrum was recorded against a background of air.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a suitable volatile solvent was injected into the gas chromatograph.

-

Gas Chromatography: A capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) was used. The oven temperature was programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components. Helium was used as the carrier gas.

-

Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-200 amu.

PMDETA: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA). The information is compiled and presented to meet the needs of laboratory and industrial professionals working with this compound.

Chemical Identification and Physical Properties

PMDETA is a versatile tertiary amine catalyst.[1] It is a clear, colorless to light yellow liquid.[2][3]

| Property | Value | Reference |

| CAS Number | 3030-47-5 | [2][4] |

| EC Number | 221-201-1 | [2][5] |

| Molecular Formula | C9H23N3 | [6][7] |

| Molecular Weight | 173.30 g/mol | [6][7] |

| Boiling Point | 201.84 °C (at 1013 hPa) | [8] |

| Freezing Point | -20 °C | [8] |

| Flash Point | 76 °C (at 1013 hPa) | [8][9] |

| Auto-ignition Temperature | 162 °C (at 1013 hPa) | [8] |

| Relative Density | 0.829 (20 °C) | [8] |

| Vapor Pressure | 27 Pa (20 °C) | [8] |

| Solubility in Water | > 1000 g/l (20 °C); perfectly miscible | [8] |

| log Pow | -2.1 (at 25 °C and pH 7.5) | [8] |

Hazard Identification and Classification

PMDETA is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[6][8][10] It causes severe skin burns and eye damage.[6][8][10] The substance is also harmful to aquatic life with long-lasting effects.[4][8]

GHS Hazard Statements:

-

H318: Causes serious eye damage[8]

-

H331: Toxic if inhaled[8]

-

H412: Harmful to aquatic life with long lasting effects[4][8]

Toxicological Data

Acute toxicity values for PMDETA are summarized below.

| Exposure Route | Species | Value | Reference |

| Oral LD50 | Rat | 1330 mg/kg | [5][6] |

| Dermal LD50 | Rabbit | 230 mg/kg | [6] |

| Inhalation LC50 | Rat | 290 ppm | [5] |

Experimental Protocols for Toxicological Assessment:

The provided toxicological data is typically determined through standardized experimental protocols. While the specific studies for PMDETA are not detailed in the search results, the methodologies generally adhere to OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

-

Acute Oral Toxicity (LD50): This is generally determined by a method like OECD Test Guideline 423. A single dose of the substance is administered orally to a group of fasted animals. The animals are observed for a set period, and mortality is recorded to determine the dose that is lethal to 50% of the test population.

-

Acute Dermal Toxicity (LD50): Following a method similar to OECD Test Guideline 402, the substance is applied to a shaved area of the skin of the test animals. The site is covered with a porous gauze dressing, and the animals are observed for signs of toxicity and mortality.

-

Acute Inhalation Toxicity (LC50): This is typically assessed using a method like OECD Test Guideline 403. Animals are exposed to the substance in the form of a vapor, dust, or aerosol in an inhalation chamber for a specified duration. The concentration that is lethal to 50% of the test animals is then determined.

Handling and Storage

Handling:

-

Avoid inhalation of vapor or mist.[6]

-

Use non-sparking tools.[5]

-

Take measures to prevent the buildup of electrostatic charge.[6]

Storage:

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling PMDETA.

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Tightly fitting safety goggles and a face shield (8-inch minimum). | Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6] |

| Skin | Chemical-resistant gloves and a complete suit protecting against chemicals. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[6] |

| Respiratory | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. | Respirators and components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6] |

First Aid Measures

Immediate action is critical in the event of exposure to PMDETA.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Remove the affected person to fresh air.[8][11] 2. If breathing is difficult, give oxygen.[5][11] 3. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5][11] 4. Seek immediate medical attention.[8][11] |

| Skin Contact | 1. Immediately take off all contaminated clothing.[6][8] 2. Flush skin with plenty of water for at least 15-30 minutes.[8][11] 3. Do not use soap or neutralizing agents.[8] 4. Cover the affected area with a sterile bandage.[8] 5. Seek immediate medical attention.[6][11] |